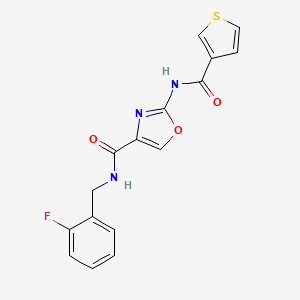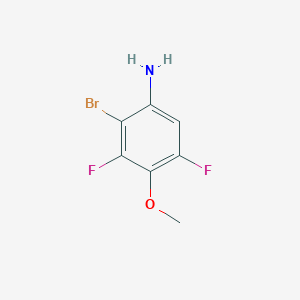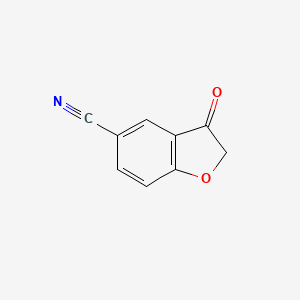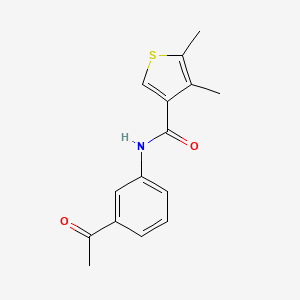
ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole has a five-membered ring structure with two nonadjacent nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate” are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of New Compounds
Ethyl 2-(1H-imidazol-1-yl)acetate has been used to synthesize novel compounds like 1,3,4-oxadiazole derivatives, which were evaluated for their antibacterial activity against common bacteria such as Proteus spp, S.pyogenes, Escherichia coli, and P.aeruginosa. This study demonstrates the potential of ethyl 2-(1H-imidazol-1-yl)acetate in creating new bioactive molecules (Al-badrany, Mohammed, & Alasadi, 2019).
Development of Antitumor Agents
Research has shown the use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in synthesizing compounds like pyrazole, thiophene, coumarin, and pyridine derivatives. These compounds displayed significant antitumor activities against various cancer cell lines, indicating the importance of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate derivatives in cancer research (Mohareb & Gamaan, 2018).
Inhibitors of Protein-Tyrosine Phosphatase 1B
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme involved in regulating insulin signaling. Certain compounds in this class exhibited significant inhibitory activities, making them potential candidates for treating diseases related to insulin resistance, such as type 2 diabetes (Navarrete-Vázquez et al., 2012).
Chemical Properties and Applications
Synthesis of Copper(II) Complexes
Ethyl 2-(1H-imidazol-1-yl)acetate has been utilized in the synthesis of copper(II) complexes, showcasing its potential in the development of new materials with interesting electronic and structural properties (Banerjee et al., 2013).
Corrosion Inhibition
Derivatives of ethyl 2-(1H-imidazol-1-yl)acetate, such as benzimidazole bearing 1, 3, 4-oxadiazoles, have been studied for their corrosion inhibition properties for mild steel in sulphuric acid. This research highlights the compound's utility in industrial applications like corrosion protection (Ammal, Prajila, & Joseph, 2018).
Catalytic Activity
Ethyl 2-(1H-imidazol-1-yl)acetate derivatives have been shown to have catalytic activity in various chemical reactions, such as the unexpected aldehyde-catalyzed reaction of imidazole N-oxides with ethyl cyanoacetate. This indicates its potential role in synthetic organic chemistry and catalysis (Kutasevich et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is a compound that contains an imidazole ring . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The properties of imidazole derivatives, such as their high solubility in water and other polar solvents , could potentially be influenced by environmental factors.
properties
IUPAC Name |
ethyl 2-imidazol-1-yl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIBUKGGKFUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)


![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)

